Famotidine is a competitive histamine H2-receptor antagonist. [] It belongs to the guanidinothiazole group of H2-receptor antagonists. [] Famotidine effectively inhibits gastric acid secretion by selectively blocking histamine H2 receptors located in the parietal cells of the gastric mucosa. [, ] In scientific research, Famotidine serves as a valuable tool for studying:
Drug interactions involving the cytochrome P450 system []
Future Directions
Improving solubility and bioavailability: Developing novel formulations or prodrugs to overcome the limitations posed by its low aqueous solubility could enhance Famotidine's therapeutic potential. [, ]
Related Compounds
Ranitidine
Compound Description: Ranitidine, like famotidine, is a histamine H2-receptor antagonist used to treat peptic ulcers and gastroesophageal reflux disease (GERD). It acts by blocking the action of histamine on the H2 receptors in the stomach, thereby reducing the production of stomach acid [, , , , ].
Relevance: Ranitidine shares a similar mechanism of action with famotidine, although it belongs to a different chemical class, the basically substituted furans, while famotidine is a guanidinothiazole []. Studies have compared the efficacy and safety profiles of the two drugs, finding them to be generally comparable, although famotidine may offer a longer duration of action and potentially fewer drug interactions [, , , ].
Cimetidine
Compound Description: Cimetidine is another histamine H2-receptor antagonist used for similar indications as famotidine, including peptic ulcers, GERD, and Zollinger-Ellison syndrome. It competitively binds to H2 receptors in the stomach, inhibiting acid secretion [, , , , , ].
Relevance: Cimetidine was one of the first H2-receptor antagonists discovered, and its success paved the way for the development of other drugs in this class, including famotidine []. Compared to famotidine, cimetidine is less potent and has a shorter duration of action [, , ]. Additionally, cimetidine is known to interact with the cytochrome P450 enzyme system in the liver, leading to potential drug interactions, while famotidine exhibits a notable lack of such interactions [, ].
Ibuprofen
Compound Description: Ibuprofen is a nonsteroidal anti-inflammatory drug (NSAID) widely used to relieve pain and reduce inflammation. It is often co-formulated with famotidine to provide pain relief while minimizing the risk of NSAID-induced gastric ulcers [].
Relevance: While structurally unrelated to famotidine, ibuprofen represents an important compound in the context of famotidine's clinical use. Combining ibuprofen's analgesic and anti-inflammatory properties with famotidine's gastroprotective effects provides a synergistic therapeutic approach for patients requiring both pain relief and reduced risk of gastrointestinal complications [].
Domperidone
Compound Description: Domperidone is a dopamine antagonist that acts on receptors in the chemoreceptor trigger zone of the brain, as well as peripherally in the stomach. It is primarily used to alleviate nausea and vomiting. Studies have explored the simultaneous determination of famotidine and domperidone in combined dosage forms [].
Relevance: While structurally and mechanistically different from famotidine, domperidone is often used concurrently with famotidine to address various gastrointestinal symptoms, including nausea, vomiting, and heartburn []. The development of analytical methods for the simultaneous quantification of these drugs in combined formulations highlights their frequent co-administration in clinical practice.
Lansoprazole
Compound Description: Lansoprazole belongs to a different class of antiulcer drugs called proton pump inhibitors (PPIs). Unlike famotidine, which blocks histamine receptors, lansoprazole directly inhibits the proton pump, an enzyme responsible for the final step of acid secretion in the stomach [].
Relevance: Although structurally and mechanistically different, lansoprazole represents a relevant compound in the context of famotidine research due to their shared therapeutic target: gastric acid suppression. Studies have compared the antisecretory actions of lansoprazole and famotidine, finding differences in their potency and duration of action against various stimuli of acid secretion []. This comparison highlights the distinct pharmacological profiles of H2-receptor antagonists like famotidine and PPIs like lansoprazole.
Omeprazole
Compound Description: Omeprazole, another PPI, acts similarly to lansoprazole by irreversibly blocking the proton pump in the stomach, thereby effectively reducing gastric acid production [, ].
Relevance: Omeprazole's relevance to famotidine lies in its widespread use as a gastric acid suppressant, often for similar indications as famotidine. Clinical studies have investigated the comparative effectiveness of famotidine and omeprazole in treating reflux esophagitis and found that the combination therapy might offer superior clinical outcomes [, ].
Loratadine & Cetirizine
Compound Description: Loratadine and cetirizine are second-generation antihistamines that act by blocking histamine H1 receptors. Unlike famotidine, which targets H2 receptors in the stomach, these medications primarily address allergic reactions mediated by histamine release in various tissues [].
Relevance: The relevance of loratadine and cetirizine to famotidine stems from their shared ability to modulate histamine activity, albeit through different receptor subtypes. While famotidine focuses on gastric acid suppression via H2 blockade, loratadine and cetirizine primarily target allergic symptoms via H1 blockade []. A study investigating the potential benefits of histamine receptor antagonists in COVID-19 patients considered the effects of H1 and H2 blockade, including famotidine, loratadine, and cetirizine [].
Source and Classification
Famotidine is classified under the category of histamine H2 receptor antagonists. It was first synthesized in the late 1970s and has since been widely used in clinical practice. The compound is derived from thiazole derivatives and exhibits a unique mechanism of action that distinguishes it from other H2 blockers like ranitidine and cimetidine.
Synthesis Analysis
Methods and Technical Details
The synthesis of famotidine involves several key steps, typically starting with the reaction of sulfamide with halonitriles in the presence of hydrogen halide acids. A common method includes:
Reactants: Sulfamide and a halonitrile (e.g., 3-chloropropionitrile).
Conditions: The reaction is conducted at temperatures ranging from 40 °C to 60 °C for several hours (8 to 16 hours).
Purification: Post-reaction, the mixture is diluted with an inert solvent (such as methylene chloride), filtered, and the solid product is purified using organic solvents like acetone.
This method allows for high yields of famotidine while maintaining structural integrity.
Molecular Structure Analysis
Structure and Data
Famotidine's molecular formula is C_8H_10N_4O_2S, with a molecular weight of approximately 334.43 g/mol. The compound features a thiazole ring and multiple functional groups including amine and thiol moieties.
Molecular Structure: The structure can be represented as follows:
Famotidine=C8H10N4O2S
Key structural characteristics include:
Presence of thiazole ring
Multiple nitrogen atoms contributing to its basicity
Sulfur atom involved in thioether linkages
Chemical Reactions Analysis
Reactions and Technical Details
Famotidine undergoes various chemical reactions, primarily involving its amine and thioether functionalities:
Electrochemical Oxidation: Famotidine can be oxidized electrochemically, which has been studied using cyclic voltammetry techniques to understand its reaction kinetics.
Formation of Cocrystals: Famotidine can form cocrystals with compounds such as malonic acid, enhancing its solubility through intermolecular hydrogen bonding.
These reactions are significant for both pharmaceutical formulation and analytical chemistry applications.
Mechanism of Action
Process and Data
The primary mechanism of action for famotidine involves competitive inhibition of histamine at the H2 receptors located on gastric parietal cells. This inhibition results in reduced secretion of gastric acid, leading to decreased acidity in the stomach.
Data on Efficacy: Clinical studies have shown that famotidine effectively reduces basal gastric acid secretion by approximately 70% when administered at therapeutic doses.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Famotidine exhibits several important physical and chemical properties:
These properties are critical for its formulation into effective pharmaceutical preparations.
Applications
Scientific Uses
Famotidine is widely used in clinical settings for:
Treatment of Gastroesophageal Reflux Disease: Reducing symptoms associated with acid reflux.
Management of Peptic Ulcers: Promoting healing by reducing gastric acidity.
Additionally, famotidine's analytical applications include its detection in pharmaceutical formulations using advanced spectrophotometric methods, emphasizing its importance beyond therapeutic uses.
Solubility at 20 °C (% w/v): 80 in DMF; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroform Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol. 1.0 mg/mL at 20 °C
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Irreverisble inhibitor of mitochondrial carnitine palmitoyl transferase 1 (CPT1). PPARα direct agonist. Used in fatty acid oxidation studies. Induces ROS production in T cells with concentrations larger than 5µM and prevents T cell differentiation. Complex I of electron transport chain inhibited at concentration 200µM. (+)-Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme that combines fatty acyl-CoAs with carnitine for transport into the mitochondria for β-oxidation. It inhibits fatty acid oxidation in hepatocytes in vitro (IC50s = 0.1, 1, and 10 µM for human, guinea pig, and rat hepatocytes, respectively), and it shifts the carbon source for the TCA cycle to glucose. It also inhibits cholesterol synthesis from acetate in hepatocytes upstream of mevalonate. (+)-Etomoxir also decreases ATP-linked and uncoupled oxygen consumption in C2C12 myotubes when used in combination with BPTES or UK 5099.6 Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) on the outer face of the inner mitochondrial membrane. This prevents the formation of acyl carnitines, a step that is necessary for the transport of fatty acyl chains from the cytosol into the intermembrane space of the mitochondria. This step is essential to the production of ATP from fatty acid oxidation. Etomoxir has also been identified as a direct agonist of PPARα.
Etonogestrel is a 17beta-hydroxy steroid, a 3-oxo-Delta(4) steroid and a terminal acetylenic compound. It has a role as a contraceptive drug, a progestin and a female contraceptive drug. Etonogestrel molecule is a 3-ketodesogestrel or 19-nortestosterone which is a synthetic biologically active metabolite of progestin desogestrel. The first product including etonogestrel was developed by the Merck subsidiary Organon and FDA approved in 2001. Etonogestrel is a Progestin. Etonogestrel is a synthetic form of the naturally occurring female sex hormone progesterone. Etonogestrel binds to the cytoplasmic progesterone receptors in the reproductive system and subsequently activates progesterone receptor mediated gene expression. As a result of the negative feedback mechanism, luteinizing hormone (LH) release is inhibited, which leads to an inhibition of ovulation and an alteration in the cervical mucus and endometrium. See also: Ethinyl estradiol; etonogestrel (component of).
Etodolac is a monocarboxylic acid that is acetic acid in which one of the methyl hydrogens is substituted by a 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl moiety. A preferential inhibitor of cyclo-oxygenase 2 and non-steroidal anti-inflammatory, it is used for the treatment of rheumatoid arthritis and osteoarthritis, and for the alleviation of postoperative pain. Administered as the racemate, only the (S)-enantiomer is active. It has a role as a non-steroidal anti-inflammatory drug, a cyclooxygenase 2 inhibitor, a non-narcotic analgesic and an antipyretic. It is a monocarboxylic acid and an organic heterotricyclic compound. Etodolac is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic and antipyretic properties. Its therapeutic effects are due to its ability to inhibit prostaglandin synthesis. It is indicated for relief of signs and symptoms of rheumatoid arthritis and osteoarthritis. Etodolac is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of etodolac is as a Cyclooxygenase Inhibitor. Etodolac is a nonsteroidal antiinflammatory drug (NSAID) that is available by prescription only and is used long term for therapy of chronic arthritis and short term for acute pain. Etodolac has been linked to rare instances of clinically apparent drug induced liver disease. Etodolac is a pyranocarboxylic acid and non-steroidal anti-inflammatory drug (NSAID) with antipyretic and analgesic activities. Etodolac inhibits the activity of cyclooxygenase I and II, thereby preventing the formation of prostaglandin which is involved in the induction of pain, fever, and inflammation. It also inhibits platelet aggregation by blocking platelet cyclooxygenase and the subsequent formation of thromboxane A2. Etodolac can cause developmental toxicity and female reproductive toxicity according to state or federal government labeling requirements. A non-steroidal anti-inflammatory agent and cyclooxygenase-2 (COX-2) inhibitor with potent analgesic and anti-arthritic properties. It has been shown to be effective in the treatment of OSTEOARTHRITIS; RHEUMATOID ARTHRITIS; ANKYLOSING SPONDYLITIS; and in the alleviation of postoperative pain (PAIN, POSTOPERATIVE).
Etoprine is a lipophilic, diaminopyrimidine folate antagonist with potential antineoplastic activity. Etoprine inhibits dihydrofolate reductase, resulting in decreased cellular folate metabolism. This may eventually result in a reduction of cellular growth and the induction of apoptosis. In addition, this agent inhibits histamine-N-methyltransferase, resulting in decreased histamine catabolism. Lipid-soluble etoprine is capable of crossing the blood-brain barrier.
Etoricoxib is a member of the class of bipyridines that is 2,3'-bipyridine which is substituted at the 3, 5, and 6' positions by 4-(methylsulfonyl)phenyl, chlorine, and methyl groups, respectively. It has a role as a cyclooxygenase 2 inhibitor and a non-steroidal anti-inflammatory drug. It is a sulfone, a member of bipyridines and an organochlorine compound. Etoricoxib is a new COX-2 selective inhibitor. Current therapeutic indications are: treatment of rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, chronic low back pain, acute pain and gout. Like any other COX-2 selective inhibitor, Etoricoxib selectively inhibits isoform 2 of cyclo-oxigenase enzyme (COX-2) to reduce the generation of prostaglandins (PGs) from arachidonic acid. It is approved in more than 60 countries worldwide but not in the US. Etoricoxib is a synthetic, nonsteroidal anti-inflammatory drug (NSAID) with antipyretic, analgesic, and potential antineoplastic properties. Etoricoxib specifically binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), resulting in inhibition of the conversion of arachidonic acid into prostaglandins. Inhibition of COX-2 may induce apoptosis and inhibit tumor cell proliferation and angiogenesis. A sulfone and pyridine derivative that acts as a cyclooxygenase-2 inhibitor. It is used as a NSAID for the treatment of pain associated with RHEUMATOID ARTHRITIS and ANKYLOSING SPONDYLITIS. It is also used for the short-term treatment of moderate postoperative dental pain.
Etorphine HCl is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence.